6-Chloro-2-(2-methylphenoxy)-2-oxo-1,3,2lambda5-benzodioxaphosphinin-4-one
Description
6-Chloro-2-(2-methylphenoxy)-2-oxo-1,3,2lambda5-benzodioxaphosphinin-4-one is a complex organic compound that belongs to the class of benzodioxaphosphinin derivatives This compound is characterized by the presence of a chloro group, a methylphenoxy group, and a benzodioxaphosphinin ring structure
Properties
IUPAC Name |
6-chloro-2-(2-methylphenoxy)-2-oxo-1,3,2λ5-benzodioxaphosphinin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClO5P/c1-9-4-2-3-5-12(9)18-21(17)19-13-7-6-10(15)8-11(13)14(16)20-21/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBHFHPVMTVILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP2(=O)OC3=C(C=C(C=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methylphenoxy)-2-oxo-1,3,2lambda5-benzodioxaphosphinin-4-one typically involves the reaction of 2-methylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions generally include a temperature range of 50-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as titanium tetrachloride (TiCl4) can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-methylphenoxy)-2-oxo-1,3,2lambda5-benzodioxaphosphinin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted benzodioxaphosphinin compounds.
Scientific Research Applications
6-Chloro-2-(2-methylphenoxy)-2-oxo-1,3,2lambda5-benzodioxaphosphinin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methylphenoxy)-2-oxo-1,3,2lambda5-benzodioxaphosphinin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylphenol: Shares the chloro and methylphenoxy groups but lacks the benzodioxaphosphinin ring.
6-Chloro-2-phenylbenzoxazole: Contains a similar benzene ring structure but differs in the substituents and overall ring system.
2-Phenylbenzimidazole: Another heterocyclic compound with different substituents and biological activities.
Uniqueness
6-Chloro-2-(2-methylphenoxy)-2-oxo-1,3,2lambda5-benzodioxaphosphinin-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
